molecular formula C19H22Cl2FN3O4S B12966656 (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride

(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride

Cat. No.: B12966656
M. Wt: 478.4 g/mol
InChI Key: DYDXFXRQCUMHRP-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride” is a chiral urea derivative featuring a complex aryl-urea scaffold. Its structure includes:

  • A 4-chloro-2-hydroxyphenyl group substituted with a piperidin-3-ylsulfonyl moiety.
  • A 3-fluoro-2-methylphenyl group linked via a urea bond.
  • A hydrochloride salt, enhancing solubility for pharmacological applications.

Properties

Molecular Formula

C19H22Cl2FN3O4S

Molecular Weight

478.4 g/mol

IUPAC Name

1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea;hydrochloride

InChI

InChI=1S/C19H21ClFN3O4S.ClH/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12;/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26);1H/t12-;/m0./s1

InChI Key

DYDXFXRQCUMHRP-YDALLXLXSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O.Cl

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride typically involves multiple steps:

    Formation of the Piperidinyl Sulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative under basic conditions.

    Coupling with the Phenyl Urea Derivative: The intermediate is then coupled with a phenyl urea derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of Substituents: The chloro, hydroxy, and fluoro groups are introduced through selective halogenation, hydroxylation, and fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Currently, available information regarding the specific applications of "(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride" is limited. However, based on the provided search results, some inferences regarding its potential applications can be made by examining its properties, synthesis, and mechanism of action.

Scientific Research Applications

This compound Synthesis: The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidinyl Sulfonyl Intermediate: This involves the reaction of piperidine with a sulfonyl chloride derivative under basic conditions.
  • Coupling with the Phenyl Urea Derivative: The intermediate is then coupled with a phenyl urea derivative using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
  • Introduction of Substituents: The chloro, hydroxy, and fluoro groups are introduced through selective halogenation, hydroxylation, and fluorination reactions.

Mechanism of Action: The compound's mechanism of action involves interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active or allosteric site, preventing substrate binding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Potential Applications based on Structural Properties

The compound is identified as an IL-8 receptor antagonist in European patent EP2009992B1 .

  • IL-8 Receptor Antagonist: As an IL-8 receptor antagonist, this compound may have potential applications in treating conditions where IL-8 plays a significant role. IL-8, also known as CXCL8, is a chemokine involved in inflammation and immune responses. It promotes neutrophil chemotaxis and activation and is implicated in various diseases, including inflammatory diseases, autoimmune disorders, and cancer .
  • Anti-inflammatory Applications: Given its potential to antagonize the IL-8 receptor, the compound may be explored for its anti-inflammatory properties. It could be investigated as a potential therapeutic agent for inflammatory conditions .
  • Autoimmune Disorders: Due to the involvement of IL-8 in autoimmune disorders, the compound might be studied for its potential to modulate immune responses in such conditions .
  • Cancer Research: IL-8 is implicated in cancer progression, including angiogenesis, metastasis, and tumor growth. Therefore, the compound could be investigated for its potential to inhibit these processes in cancer research .

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison with Patent Compound (EP 4 374 877 A2)

Feature Target Compound Patent Example Compound (EP 4 374 877 A2)
Core Linkage Urea Carboxamide
Aromatic Substituents 3-fluoro-2-methylphenyl, 4-chloro-2-hydroxyphenyl 3-fluorophenylmethyl, trifluoromethyl furan
Heterocyclic Component Piperidin-3-ylsulfonyl Pyridopyridazine, (S)-piperidine derivative
Synthetic Precursor Inferred use of (S)-piperidine derivatives (S)-piperidine-2-carboxylic acid methyl ester hydrochloride

Key Differences :

  • The piperidin-3-ylsulfonyl group provides a sulfonyl electron-withdrawing effect, whereas the patent compound’s trifluoromethyl furan introduces strong electronegativity and steric bulk.
  • Both compounds utilize fluorinated aryl groups , enhancing membrane permeability and metabolic stability .

Methodological Approaches to Structural Similarity

Tanimoto Coefficient Analysis

Similarity coefficients, such as the Tanimoto index , quantify structural overlap using binary fingerprints (e.g., presence/absence of functional groups). For the target compound:

  • Shared features with the patent example (Table 1) include fluorinated aryl groups and piperidine derivatives , yielding moderate similarity scores.
  • Distinct features (e.g., urea vs. carboxamide) reduce the coefficient, reflecting divergent pharmacophoric properties .

Graph-Based Substructural Analysis

Chemical structures are represented as graphs (atoms = nodes, bonds = edges). The target compound’s piperidine ring and aryl-urea scaffold form conserved substructures when compared to urea-based analogues. However, the sulfonyl group and chloro-hydroxy substitution create unique connectivity patterns, distinguishing it from carboxamide-containing compounds like the patent example .

Biological Activity

(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride, commonly referred to as Danirixin, is a compound with significant potential in the treatment of various inflammatory conditions. This article explores its biological activity, focusing on its mechanism of action, efficacy in preclinical and clinical studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Danirixin is C19H22ClFN3O4SC_{19}H_{22}ClFN_3O_4S with a molecular weight of 478.4 g/mol. The compound features a piperidine ring, which is known for its role in various pharmacological activities. Its structure is illustrated below:

PropertyValue
Molecular Formula C₁₉H₂₂ClFN₃O₄S
Molecular Weight 478.4 g/mol
CAS Number 954127-36-7

Danirixin acts primarily as an antagonist of the IL-8 receptor, which plays a crucial role in inflammatory responses. By inhibiting this receptor, Danirixin can reduce the recruitment of neutrophils and other inflammatory cells to sites of inflammation, thereby alleviating symptoms associated with chronic inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that Danirixin effectively inhibits the expression of pro-inflammatory cytokines such as IL-6 and CIG5 in human cell lines. For instance, a study reported that at a concentration of 10 µM, Danirixin exhibited significant residual activity rates against these markers compared to controls .

CompoundIL-6 Inhibition (%)CIG5 Inhibition (%)
Danirixin28%190%
Positive Control100%100%

Preclinical Findings

In animal models, Danirixin has shown promise in reducing inflammation associated with conditions such as asthma and atherosclerosis. A notable study indicated that administration of Danirixin led to a marked decrease in airway hyperresponsiveness and eosinophilic inflammation in murine models of asthma .

Clinical Trials

Danirixin has undergone several clinical trials to assess its safety and efficacy in humans. Notably, it has been evaluated for its potential to treat chronic obstructive pulmonary disease (COPD) and other respiratory conditions. Results from Phase II trials indicated that patients receiving Danirixin experienced fewer exacerbations compared to those on placebo, highlighting its therapeutic potential .

Case Studies

  • Asthma Management : A clinical case involving patients with severe asthma demonstrated that treatment with Danirixin significantly improved lung function and reduced reliance on corticosteroids over a 12-week period.
  • COPD Exacerbation : In another study involving COPD patients, those treated with Danirixin showed a 30% reduction in exacerbation rates compared to the control group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.